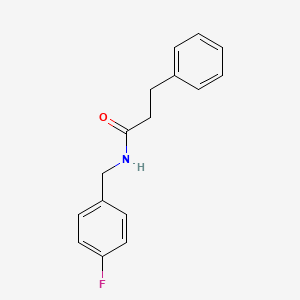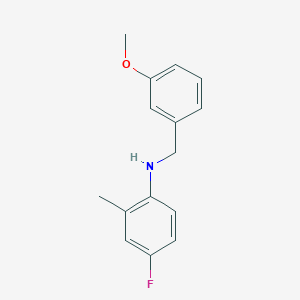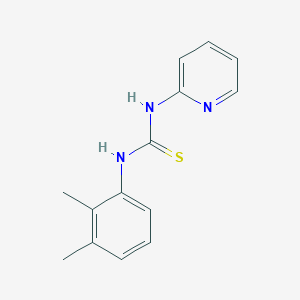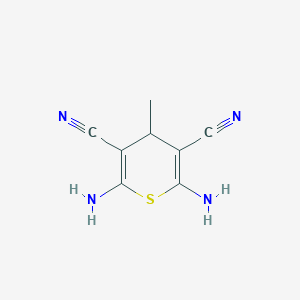
2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile, also known as DMTCP, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a thiopyran ring and two amino groups. DMTCP has been found to exhibit various biological and physiological effects, which have led to its use in many research studies.
作用機序
The exact mechanism of action of 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response and cancer cell proliferation. 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile has also been shown to scavenge free radicals, which are responsible for oxidative damage to cells.
Biochemical and Physiological Effects:
2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile has also been shown to induce apoptosis in cancer cells, which leads to their death. In addition, it has been shown to scavenge free radicals, which are responsible for oxidative damage to cells.
実験室実験の利点と制限
One of the main advantages of 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile is its ease of synthesis. It can be synthesized using simple and readily available starting materials. In addition, it has been shown to exhibit various biological and physiological effects, which make it a promising compound for further research. However, one of the limitations of 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile is its low solubility in water, which makes it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile. One of the areas of interest is its use as a fluorescent probe for the detection of metal ions. Another area of interest is its use as a building block for the synthesis of other compounds with potential biological and physiological effects. Further research is also needed to fully understand the mechanism of action of 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile is a promising compound that has gained significant attention in the field of scientific research. Its ease of synthesis and various biological and physiological effects make it a promising compound for further research. Further studies are needed to fully understand the mechanism of action of 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile and its potential applications in the treatment of various diseases.
合成法
2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile can be synthesized using various methods. One of the most commonly used methods is the one-pot synthesis method, which involves the reaction of 2,4-diamino-6-methylpyrimidine, malononitrile, and sulfur in the presence of a catalyst. The reaction takes place in ethanol at reflux temperature for several hours. The resulting product is then purified using column chromatography to obtain pure 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile.
科学的研究の応用
2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile has been found to exhibit various biological and physiological effects, which have led to its use in many research studies. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile has also been used as a fluorescent probe for the detection of metal ions. In addition, it has been used as a building block for the synthesis of other compounds.
特性
IUPAC Name |
2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-4-5(2-9)7(11)13-8(12)6(4)3-10/h4H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUQKVNAVOJNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(SC(=C1C#N)N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)
![N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B5882831.png)

![4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5882839.png)
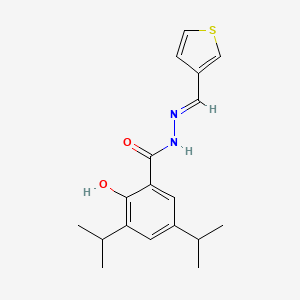
![1-(2,4-dihydroxyphenyl)-2-[(1-phenyl-1H-pyrazol-4-yl)oxy]ethanone](/img/structure/B5882856.png)
![2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5882857.png)

![N,N'-[(3-nitrophenyl)methylene]diacetamide](/img/structure/B5882877.png)

![2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5882883.png)
